![molecular formula C5H6BrNS B591718 (4-Bromothiophen-2-yl)methanamine CAS No. 479090-38-5](/img/structure/B591718.png)
(4-Bromothiophen-2-yl)methanamine
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Overview
Description
“(4-Bromothiophen-2-yl)methanamine” is a chemical compound with the molecular formula C5H6BrNS and a molecular weight of 192.08 . It is also known by its IUPAC name, (4-bromothiophen-2-yl)methanamine .
Synthesis Analysis
The synthesis of “(4-Bromothiophen-2-yl)methanamine” and its derivatives has been achieved via the Suzuki cross-coupling reaction . This involves the reaction of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . The reaction conditions were found to tolerate a wide range of electron-donating and withdrawing functional groups .Molecular Structure Analysis
The molecular structure of “(4-Bromothiophen-2-yl)methanamine” consists of a bromothiophene ring attached to a methanamine group . The InChI code for this compound is 1S/C5H6BrNS.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H .Chemical Reactions Analysis
The Suzuki cross-coupling reaction plays a significant role in the chemical reactions involving "(4-Bromothiophen-2-yl)methanamine" . This reaction allows for the synthesis of a variety of imine derivatives .Physical And Chemical Properties Analysis
“(4-Bromothiophen-2-yl)methanamine” is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Scientific Research Applications
Chemical Synthesis
“(4-Bromothiophen-2-yl)methanamine” is used in various areas of chemical synthesis . It can be used as a building block in the synthesis of more complex organic compounds .
Material Science
In the field of material science, “(4-Bromothiophen-2-yl)methanamine” can be used in the development of new materials . Its properties can contribute to the characteristics of the resulting material .
Chromatography
“(4-Bromothiophen-2-yl)methanamine” can be used in chromatography, a method used to separate mixtures . It can serve as a stationary phase or be involved in the mobile phase .
Analytical Research
In analytical research, “(4-Bromothiophen-2-yl)methanamine” can be used as a standard for calibration or as a reagent .
Suzuki Cross-Coupling Reaction
“(4-Bromothiophen-2-yl)methanamine” can be used in the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds .
Density Functional Theory (DFT) Studies
“(4-Bromothiophen-2-yl)methanamine” and its derivatives can be studied using Density Functional Theory (DFT) . DFT is a computational quantum mechanical modelling method used in physics and chemistry to investigate the electronic structure of many-body systems .
Safety and Hazards
Future Directions
While specific future directions for “(4-Bromothiophen-2-yl)methanamine” are not mentioned in the search results, a study has reported the synthesis of thiophene-based imines via the Suzuki cross-coupling reaction, suggesting potential applications in the development of new pharmaceutical compounds .
properties
IUPAC Name |
(4-bromothiophen-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c6-4-1-5(2-7)8-3-4/h1,3H,2,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRUUHBPUXOVPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654707 |
Source
|
Record name | 1-(4-Bromothiophen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromothiophen-2-yl)methanamine | |
CAS RN |
479090-38-5 |
Source
|
Record name | 1-(4-Bromothiophen-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromothiophen-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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